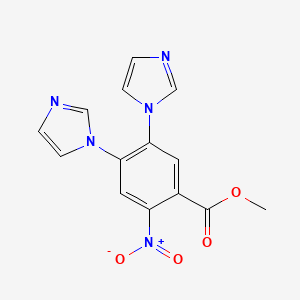

5-benzyloxy-N-methyl-2-nitroaniline

Overview

Description

5-Benzyloxy-N-methyl-2-nitroaniline is a chemical compound with the CAS Number: 496837-94-6. It has a linear formula of C14H14N2O3 . The compound has a molecular weight of 258.28 .

Molecular Structure Analysis

The InChI Code for 5-benzyloxy-N-methyl-2-nitroaniline is 1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-benzyloxy-N-methyl-2-nitroaniline include a molecular weight of 258.28 and a linear formula of C14H14N2O3 .Scientific Research Applications

Organic Synthesis and Chemical Reactions

5-benzyloxy-N-methyl-2-nitroaniline has been investigated for its role in organic synthesis, demonstrating versatility in chemical reactions. For instance, the compound serves as an intermediate in the synthesis of aliphatic compounds with 1,5-syn-related methyl groups, showcasing 1,5-stereocontrol in reactions mediated by bismuth species (Donnelly, Thomas, & Fielding, 2004). Moreover, it's a key precursor in the preparation of benzimidazoles containing piperazine or morpholine skeletons, offering potential as glucosidase inhibitors with antioxidant activity (Özil, Parlak, & Baltaş, 2018).

Material Science and Nonlinear Optical Materials

The compound's derivatives have been explored for their applications in material science, particularly in the development of organic nonlinear optical materials. N-benzyl-2-methyl-4-nitroaniline (BNA), synthesized from a related chemical process, showed significant potential in single crystal growth for nonlinear optical applications, indicating superior second harmonic generation (SHG) efficiency (Kalaivanan & Srinivasan, 2017).

Analytical and Spectroscopic Studies

Analytical and spectroscopic studies have utilized derivatives of 5-benzyloxy-N-methyl-2-nitroaniline for understanding charge transfer interactions and structural analysis. For example, spectroscopic analysis and density functional theoretical approaches have been applied to study the intra-molecular charge transfer in similar compounds, revealing insights into their molecular geometry, electronic structure, and potential biological activity (Dhas, Joe, Roy, & Balachandran, 2015).

Environmental and Biological Applications

In environmental and biological contexts, the aerobic degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. illustrates the potential of microorganisms to break down nitroaniline compounds, including derivatives of 5-benzyloxy-N-methyl-2-nitroaniline, into less harmful substances (Khan, Vyas, Pal, & Cameotra, 2013).

properties

IUPAC Name |

N-methyl-2-nitro-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECXJADMKJXBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737845 | |

| Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyloxy-N-methyl-2-nitroaniline | |

CAS RN |

496837-94-6 | |

| Record name | 5-(Benzyloxy)-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)